molecular formula C13H10BrNO B1373694 4-(4-Bromobenzoyl)-2-methylpyridine CAS No. 1187168-87-1

4-(4-Bromobenzoyl)-2-methylpyridine

Cat. No. B1373694
CAS RN: 1187168-87-1
M. Wt: 276.13 g/mol
InChI Key: SXNJEDIVLSIJQK-UHFFFAOYSA-N
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Description

4-Bromobenzoyl chloride is a compound used in the synthesis of various pharmaceuticals . It’s also used in the synthesis of HIV-1 protease inhibitors .


Synthesis Analysis

The synthesis of similar compounds often involves Friedel Crafts acylation . For instance, 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Bromobenzyl bromide has an average mass of 249.930 Da and a Monoisotopic mass of 247.883606 Da .


Chemical Reactions Analysis

In a study, a benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR, and mass spectroscopies . The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst in order to make a benzopinacol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Bromobenzyl bromide include an average mass of 249.930 Da and a Monoisotopic mass of 247.883606 Da .

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

Research on molecular salts involving 2-amino-4-methylpyridine has highlighted the significance of hydrogen-bonded supramolecular associations. These compounds, featuring proton transfer to the pyridine N of 2-amino-4-methylpyridine, demonstrate extensive classical hydrogen bonds and other noncovalent interactions, forming complex 1D–3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Structural Redetermination

A redetermination study on structures like 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate highlighted the importance of accurate structural modeling in understanding the behavior and interactions of such compounds (Fábry, 2017).

Benzo-Crown Ethers and Complex Formation

The synthesis of new benzo-15-crown-5 ethers with substitutions, including compounds like 2-amino-4-methylpyridine, has been explored for their ability to form crystalline complexes with sodium perchlorate. This research contributes to understanding the tautomeric equilibria and molecular interactions in such complexes (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Supramolecular Cocrystals

The formation and characterization of supramolecular cocrystals, like the one formed from 2-amino-3-bromopyridine with 4-methylbenzoic acid, offer insights into the role of noncovalent interactions in stabilizing these structures. Such studies are essential in understanding the molecular arrangement and hydrogen bonding interactions in cocrystals (Thanigaimani et al., 2016).

Catalytic Systems in Organic Synthesis

Investigations into catalytic systems, like the amide-base system involving compounds such as 2-, 3-, or 4-methylpyridines, have shown their efficacy in deprotonative coupling reactions. This research provides valuable insights into the applications of these systems in organic synthesis and their potential in the formation of various organic compounds (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).

Safety and Hazards

4-Bromobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

In terms of future directions, similar compounds have been synthesized and screened for their in silico and in vitro α-glucosidase inhibition activity . This could potentially be a future direction for “4-(4-Bromobenzoyl)-2-methylpyridine”.

properties

IUPAC Name

(4-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJEDIVLSIJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzoyl)-2-methylpyridine

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